molecular formula C13H19NO2 B11733075 4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid

4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid

Cat. No.: B11733075
M. Wt: 221.29 g/mol
InChI Key: CGVJHLNFCASELU-UHFFFAOYSA-N
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Description

4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a methyl(2-methylpropyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Friedel-Crafts Acylation:

    Reduction: The acyl group is then reduced to an alkyl group using a reducing agent such as lithium aluminum hydride.

    Amination: The alkyl group is then aminated using methylamine and 2-methylpropylamine under appropriate conditions to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, hydroxides, and amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alkylbenzenes.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the methyl(2-methylpropyl)amino group.

    Benzoic acid, 4-methyl-, 2-methylpropyl ester: Similar ester derivative with different functional groups.

Uniqueness

4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[[methyl(2-methylpropyl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H19NO2/c1-10(2)8-14(3)9-11-4-6-12(7-5-11)13(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16)

InChI Key

CGVJHLNFCASELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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